5-(2-Furyl)-3-(trifluoromethyl)pyrazole

Description

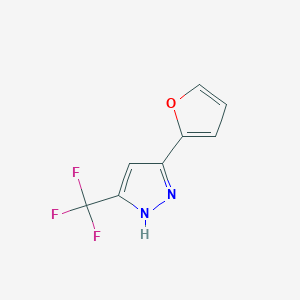

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHBEPWHYFFYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197507-85-0 | |

| Record name | 5-(2-Furyl)-3-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

regioselective synthesis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

An In-depth Technical Guide to the Regioselective Synthesis of 5-(2-Furyl)-3-(Trifluoromethyl)pyrazole

A Foreword for the Modern Chemist

In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands as a "privileged structure," a testament to its versatile biological activity and robust chemical nature.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted pyrazoles highly sought-after targets in medicinal chemistry.[3][4]

This guide provides a comprehensive overview of the regioselective synthesis of a specific, high-value pyrazole derivative: This compound . The challenge in synthesizing unsymmetrically substituted pyrazoles lies in controlling the regiochemistry—ensuring that the desired substituents are placed at the correct positions on the heterocyclic ring. This document moves beyond a simple recitation of protocols to delve into the mechanistic underpinnings that govern this selectivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis: The Pathway of Choice

The most reliable and widely adopted method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] This approach, a variation of the classic Knorr pyrazole synthesis, offers a direct and efficient route to the pyrazole core.

For the target molecule, this compound, the key precursor is the unsymmetrical β-diketone, 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione . The reaction with hydrazine hydrate proceeds with high regioselectivity to yield the desired product.

Caption: High-level workflow for the synthesis of the target pyrazole.

Mechanistic Deep Dive: The Key to Regioselectivity

The success of this synthesis hinges on the predictable regioselectivity of the cyclocondensation step. This is not a random outcome but a result of fundamental electronic principles. The β-diketone precursor, 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione, possesses two carbonyl groups of distinctly different electrophilicity.

-

Carbonyl C4 (adjacent to CF3): The powerful electron-withdrawing inductive effect of the trifluoromethyl group makes this carbonyl carbon significantly more electron-deficient and, therefore, a harder electrophilic center.

-

Carbonyl C2 (adjacent to the furan ring): The furan ring is less electron-withdrawing than the CF3 group, rendering this carbonyl carbon a softer, less reactive electrophilic center.

Hydrazine, acting as a bidentate nucleophile, initiates the reaction by attacking the most electrophilic site.[8]

Caption: Mechanism of regioselective pyrazole formation.

The initial attack of a hydrazine nitrogen atom occurs preferentially at the C4 carbonyl. This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the C2 carbonyl, leading to a cyclized pyrazoline intermediate. A final dehydration step results in the formation of the stable, aromatic pyrazole ring. This sequence ensures that the trifluoromethyl group is positioned at the 3-position and the furyl group at the 5-position of the final product.[8][9]

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized representation based on established methodologies for similar pyrazole formations.[5][6] Researchers should optimize conditions based on their specific laboratory setup and substrate purity.

Objective: To synthesize this compound from 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and hydrazine hydrate.

Materials & Reagents:

-

1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione

-

Hydrazine hydrate (NH2NH2·H2O)

-

Ethanol (or Acetic Acid as an alternative solvent/catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for work-up (separatory funnel, beakers)

-

Rotary evaporator

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography (if required)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 10 mmol, 1.0 eq) in 30 mL of ethanol.

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

If recrystallization is insufficient, purify the product via silica gel column chromatography.

-

Data & Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole NH proton (typically a broad singlet), and characteristic signals for the furan ring protons. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| ¹³C NMR | Resonances for the pyrazole and furan ring carbons, with the CF₃ carbon appearing as a quartet due to C-F coupling.[10] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C₈H₅F₃N₂O). |

Applications and Future Perspectives

The this compound scaffold is a valuable building block in pharmaceutical and agrochemical research. The combination of the biologically active pyrazole core, the metabolically robust trifluoromethyl group, and the versatile furan moiety creates a molecule with significant potential.[1][11] It can serve as a key intermediate for the synthesis of:

-

Agrochemicals: Including fungicides and herbicides.

-

Pharmaceuticals: Derivatives have been investigated as inhibitors of various enzymes and receptors, with potential applications as anti-inflammatory, anticancer, and antibacterial agents.[2][3][12]

The continued exploration of novel synthetic routes and the functionalization of this core structure will undoubtedly lead to the discovery of new chemical entities with enhanced properties and novel applications.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the One-Pot Synthesis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole: A Protocol for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive, in-depth protocol for the one-pot synthesis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are foundational in numerous pharmaceuticals, and the incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, focusing on the critical aspects of reaction control, particularly the challenge of regioselectivity. We will detail a robust, two-step, one-pot procedure that begins with an in situ Claisen condensation to form the key β-diketone intermediate, followed by a regioselective cyclocondensation with hydrazine. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood method for synthesizing this valuable compound.

Introduction: The Significance of Fluorinated Furyl-Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, analgesic, and anti-cancer properties.[2][3] Its value is often enhanced by the strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety. The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly improve a molecule's pharmacokinetic profile by increasing lipophilicity and blocking metabolic degradation pathways.[4]

The target molecule, this compound, combines this fluorinated pyrazole core with a furan ring, another heterocycle known for its diverse biological activities. The synthesis of such unsymmetrically substituted pyrazoles, however, presents a classic chemical challenge: regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to two possible regioisomers, complicating purification and reducing the yield of the desired product.[5] This guide presents a protocol designed to overcome this challenge through rational selection of reagents and reaction conditions.

The Synthetic Strategy: A One-Pot, Two-Step Approach

The most convergent and efficient pathway to the target pyrazole is a one-pot process that combines two classical name reactions: the Claisen condensation and the Knorr pyrazole synthesis.[6][7] This strategy avoids the isolation of the intermediate 1,3-diketone, which can be unstable, thereby streamlining the workflow and maximizing yield.

The overall transformation is as follows:

-

Step 1 (In Situ Claisen Condensation): 2-Acetylfuran is reacted with an activated trifluoroacetic acid derivative (e.g., ethyl trifluoroacetate) in the presence of a strong base to form the sodium salt of the key intermediate, 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione.

-

Step 2 (Knorr Pyrazole Synthesis): The reaction mixture containing the in situ-generated diketone is acidified and then treated with hydrazine hydrate. This initiates a cyclocondensation reaction to form the pyrazole ring.

Below is a diagram illustrating the logical flow of this one-pot synthesis.

Mechanistic Insights and Control of Regioselectivity

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The critical challenge in this synthesis is controlling which nitrogen atom of hydrazine attacks which carbonyl carbon of the unsymmetrical diketone.

The intermediate, 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione, possesses two carbonyl groups of differing electrophilicity. The carbonyl adjacent to the CF₃ group is significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1]

The reaction proceeds as follows:

-

Initial Attack: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic carbonyl carbon (adjacent to the CF₃ group).

-

Intermediate Formation: This forms a hemiaminal intermediate, which quickly dehydrates to form a hydrazone.

-

Cyclization and Dehydration: The remaining -NH₂ group of the hydrazine moiety then attacks the second carbonyl (adjacent to the furan ring) in an intramolecular fashion. Subsequent dehydration from this cyclic intermediate yields the stable, aromatic pyrazole ring.

This preferential pathway leads to the desired this compound isomer. The alternative pathway, where the initial attack occurs at the furan-adjacent carbonyl, is kinetically disfavored.

Research has shown that the choice of solvent can further enhance this inherent regioselectivity. While alcohols like ethanol are common, highly polar, non-coordinating fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the formation of the desired isomer by stabilizing the key intermediates that lead to its formation. For the purposes of this standard protocol, we will use ethanol as it is a more common and less expensive solvent, providing good to excellent regioselectivity for this substrate.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents, strong bases, and corrosive materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Acetylfuran | 110.11 | 1.10 g | 10.0 | Reagent grade, liquid |

| Ethyl trifluoroacetate | 142.08 | 1.56 g (1.2 mL) | 11.0 | Reagent grade, liquid |

| Sodium ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 | Handled under inert gas |

| Anhydrous Ethanol (EtOH) | 46.07 | 30 mL | - | Solvent |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 0.6 mL | ~12.0 | Corrosive and toxic |

| Hydrochloric Acid (2M aq.) | - | ~10 mL | - | For neutralization |

| Ethyl Acetate | - | 100 mL | - | For extraction |

| Saturated aq. NaCl (Brine) | - | 30 mL | - | For extraction |

| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (20 mL) followed by sodium ethoxide (0.75 g, 11.0 mmol). Stir the mixture until the sodium ethoxide is fully dissolved.

-

Diketone Formation: To the stirred solution, add 2-acetylfuran (1.10 g, 10.0 mmol) via syringe. Follow this with the dropwise addition of ethyl trifluoroacetate (1.2 mL, 11.0 mmol) over 5 minutes.

-

Reaction Drive: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the Claisen condensation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 2-acetylfuran.

-

Neutralization: After the reaction is complete, cool the flask to room temperature in an ice-water bath. Slowly and carefully add 2M aqueous HCl until the pH of the mixture is approximately 5-6. This step neutralizes the excess base and protonates the diketone enolate.

-

Cyclocondensation: To the neutralized mixture, add hydrazine hydrate (0.6 mL, ~12.0 mmol) in one portion. Add the remaining 10 mL of ethanol to the flask.

-

Final Reflux: Heat the mixture to reflux again and maintain for 2-3 hours. The formation of the pyrazole can be monitored by TLC.

-

Isolation and Workup:

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, typically a light brown solid or oil, can be purified by either recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford the pure this compound.

Expected Results and Validation

-

Yield: 70-85% (based on 2-acetylfuran).

-

Appearance: White to off-white crystalline solid.

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the pyrazole NH proton (broad singlet), the pyrazole CH proton (singlet), and the three furan protons (three distinct multiplets or doublets of doublets). |

| ¹³C NMR | Signals for the pyrazole and furan carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spec. | The calculated molecular weight for C₈H₅F₃N₂O is 202.04. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z = 203. |

Conclusion and Future Directions

This guide outlines a reliable and efficient one-pot synthesis for this compound. By leveraging an in situ Claisen condensation followed by a regioselective Knorr cyclization, this protocol provides a direct route to a valuable heterocyclic building block. The key to success lies in understanding the electronic factors that govern the regioselectivity of the cyclocondensation step. This methodology is robust and can likely be adapted for the synthesis of a wider library of analogous pyrazoles by varying the starting ketone and acylating agent, providing a powerful tool for medicinal chemists in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. profdoc.um.ac.ir [profdoc.um.ac.ir]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

synthesis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole from diketones

An In-Depth Technical Guide to the Synthesis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole from 1,3-Diketones

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The core of this guide focuses on the well-established cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, utilizing 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and a hydrazine source. We will delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, provide detailed, field-proven experimental protocols, and discuss the strategic importance of the trifluoromethyl and furyl moieties in the context of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust understanding of fluorinated heterocyclic chemistry.

Introduction: The Strategic Value of Fluorinated Furyl-Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its value stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions, including hydrogen bonding and π-stacking. The incorporation of specific substituents onto the pyrazole ring is a key strategy for modulating a compound's physicochemical and pharmacological properties.

The trifluoromethyl (CF₃) group, in particular, is a powerful tool in modern drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, 3-trifluoromethylpyrazole derivatives are recognized as crucial structural motifs in a wide array of biologically active agents, including anti-inflammatory, antibacterial, and anticancer compounds.[4][5][6]

Pairing the trifluoromethylpyrazole core with a 2-furyl substituent at the 5-position introduces another layer of chemical and biological sophistication. The furan ring, an aromatic heterocycle, can participate in unique interactions with biological targets and serve as a versatile synthetic handle for further molecular elaboration. The combination of these two moieties results in the this compound scaffold, a structure with considerable potential for the development of novel therapeutics and agrochemicals.

This guide focuses on the most direct and efficient method for constructing this valuable scaffold: the cyclocondensation of an appropriately substituted 1,3-diketone with hydrazine.

The Synthetic Cornerstone: The Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic, robust, and widely employed method for the synthesis of pyrazoles, first reported by Ludwig Knorr.[7][8] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds via a cyclocondensation mechanism, forming the five-membered aromatic ring in a single, efficient step.[9][10]

The general workflow for this synthesis is outlined below.

Caption: General workflow for the Knorr pyrazole synthesis.

Mechanistic Rationale and Regioselectivity

When using an unsymmetrical 1,3-diketone, such as 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione, the question of regioselectivity arises. Two isomeric pyrazole products are theoretically possible. However, the reaction proceeds with high, predictable regioselectivity due to the profound electronic influence of the trifluoromethyl group.

The synthesis mechanism involves the following key steps:

-

Initial Nucleophilic Attack: Hydrazine, acting as a dinucleophile, attacks one of the carbonyl carbons of the 1,3-diketone. The CF₃ group is a potent electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon (C4). Conversely, the 2-furyl group is less electron-withdrawing. Therefore, the initial, kinetically favored attack by a hydrazine nitrogen occurs at the more electrophilic C4 carbonyl.

-

Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (C2).

-

Dehydration and Aromatization: The resulting five-membered ring intermediate readily undergoes dehydration to eliminate a molecule of water, yielding the stable, aromatic pyrazole ring.[11]

This mechanistic pathway dictates that the trifluoromethyl group will be positioned at the 3-position of the pyrazole ring, while the furyl group will reside at the 5-position.

Caption: Regioselective mechanism of pyrazole formation.

Experimental Protocol

The following protocol describes a reliable method for the synthesis of this compound. This procedure is based on established principles of the Knorr pyrazole synthesis and is optimized for both yield and purity.[7][11]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | 326-90-9 | 206.11 | Starting diketone |

| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | 50.06 | Corrosive and toxic. Handle with care. |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst and solvent |

| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | Reaction solvent (alternative) |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic layer |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (10.0 g, 48.5 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the diketone is fully dissolved. Alternative: Ethanol can be used as a solvent, with a few drops of acetic acid as a catalyst.[11]

-

Reagent Addition: Cautiously add hydrazine hydrate (3.0 mL, ~62 mmol, 1.3 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for acetic acid) and maintain reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone spot has been consumed.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water.

-

Crude Product Isolation: A solid precipitate may form. If so, collect the crude product by vacuum filtration, washing the solid with cold water. If an oil separates, proceed to extraction.

-

Extraction (if necessary): Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Neutralization and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to neutralize excess acetic acid, followed by water (1 x 40 mL), and finally brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Safety and Handling

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care in a fume hood.

-

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Conclusion and Outlook

The synthesis of this compound via the Knorr cyclocondensation of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with hydrazine is a highly efficient, reliable, and regioselective process. The strong electronic directing effect of the trifluoromethyl group ensures the predictable formation of the desired 3-CF₃ regioisomer. This technical guide provides a solid mechanistic foundation and a practical, step-by-step protocol for researchers and drug development professionals. The resulting compound serves as a valuable building block for creating novel chemical entities with potentially enhanced biological activity, driven by the synergistic properties of the pyrazole core, the trifluoromethyl group, and the furyl moiety.[12][13][14]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. youtube.com [youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

Foreword: A Methodological Framework for Novel Compound Elucidation

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a daily occurrence. However, synthesis is merely the first step; rigorous structural confirmation is paramount. This guide addresses the spectroscopic characterization of a specific molecule: This compound . While specific experimental data for this exact compound is not yet prevalent in peer-reviewed literature, this document serves as an expert-led, methodological whitepaper. It outlines the predictive analysis and the detailed experimental workflows required to unequivocally confirm its structure. By leveraging established spectroscopic principles and data from closely related analogues, we will construct a complete characterization blueprint, providing researchers with the causal logic behind each experimental choice and a self-validating system for analysis.

The Compound of Interest: Structural & Chemical Context

This compound is a heterocyclic compound featuring a pyrazole core. This core is a common scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1] The pyrazole ring is substituted at the C3 position with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and at the C5 position with an electron-rich furyl ring. This juxtaposition of electronic properties makes it an intriguing candidate for biological screening and materials application. The -CF₃ group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.[1][2]

The unambiguous confirmation of this structure relies on a synergistic application of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Predictive Spectroscopic Analysis & Data Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are based on foundational spectroscopic principles and data from analogous structures reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Causality of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and more importantly, its ability to form hydrogen bonds slows the exchange rate of the pyrazole N-H proton, allowing it to be observed as a distinct, often broad, signal.[3]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) serves as the reference.[3][4]

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five protons in the molecule.

-

N-H Proton (Pyrazole): A broad singlet is predicted at a significantly downfield chemical shift (> 10 ppm). This is due to the acidic nature of the proton and its position within an aromatic system.[5]

-

C4-H Proton (Pyrazole): A sharp singlet is expected around 6.5-7.0 ppm. Its precise location is influenced by the adjacent furyl and trifluoromethyl groups.

-

Furyl Protons: The three protons on the furan ring will appear as a characteristic set of coupled signals.

-

H5' (Furyl): A doublet of doublets around 7.6-7.8 ppm.

-

H3' (Furyl): A doublet of doublets around 6.8-7.0 ppm.

-

H4' (Furyl): A doublet of doublets around 6.5-6.7 ppm.

-

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N1-H | > 10.0 | br s | - |

| C4-H (pyrazole) | 6.75 | s | - |

| H5' (furyl) | 7.70 | dd | J = 1.8, 0.8 Hz |

| H3' (furyl) | 6.90 | dd | J = 3.5, 0.8 Hz |

| H4' (furyl) | 6.60 | dd | J = 3.5, 1.8 Hz |

The ¹³C NMR spectrum will provide a carbon count and critical information about the electronic environment of each carbon atom.

-

C3 & C5 (Pyrazole): These carbons, directly attached to the substituents, will appear at the most downfield positions within the pyrazole ring.

-

CF₃ Carbon: This carbon signal is uniquely identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift is typically around 120-125 ppm.[6]

-

Furyl & Pyrazole Carbons: The remaining carbons of the heterocyclic rings will appear in the aromatic region (approx. 105-150 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to F) |

|---|---|---|

| C F₃ | ~121 | q (¹J_CF ≈ 270 Hz) |

| C 3 (pyrazole) | ~145 | q (²J_CF ≈ 35 Hz) |

| C 4 (pyrazole) | ~105 | s |

| C 5 (pyrazole) | ~148 | s |

| C 2' (furyl) | ~144 | s |

| C 3' (furyl) | ~110 | s |

| C 4' (furyl) | ~112 | s |

| C 5' (furyl) | ~145 | s |

This is a simple but powerful experiment for confirming the presence of the trifluoromethyl group.

-

CF₃ Signal: A single, sharp singlet is expected. The chemical shift for a CF₃ group on a pyrazole ring typically falls in the range of -60 to -65 ppm relative to CFCl₃.[6] This high-resolution singlet confirms that all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Causality of Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be used for solid samples.

-

Interpretation: The spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key diagnostic peaks are found in the functional group region.[8]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3100 - 3300 | N-H Stretch | Medium, Broad | Characteristic of the pyrazole N-H group. |

| 3050 - 3150 | C-H Stretch (Aromatic) | Medium | For C-H bonds on the furan and pyrazole rings.[9] |

| 1550 - 1620 | C=N & C=C Stretch | Medium-Strong | Overlapping stretches from both heterocyclic rings.[5] |

| 1100 - 1350 | C-F Stretch | Very Strong | The most intense and unambiguous signal in the spectrum, confirming the -CF₃ group.[10] |

| 1000 - 1250 | C-O Stretch | Strong | Characteristic of the furan ring ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.[11]

Causality of Experimental Choices:

-

Ionization Method: Both Electron Impact (EI) and Electrospray Ionization (ESI) are suitable. EI is excellent for inducing fragmentation to elucidate the structure, while ESI (often coupled with High-Resolution MS, or HRMS) is gentler and ideal for accurately determining the molecular ion's mass and thus the molecular formula.[11]

-

Analysis: HRMS is crucial for confirming the elemental composition. The measured exact mass should be within 5 ppm of the calculated mass for C₈H₅F₃N₂O.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₈H₅F₃N₂O

-

Calculated Exact Mass: 202.0354

-

Expected [M]⁺ Peak (EI) or [M+H]⁺ Peak (ESI): m/z = 202 or 203, respectively.

-

Key Fragmentation Pathways: A common fragmentation pattern for pyrazoles involves cleavage of the ring.[12][13] We can predict the following key fragments:

-

Loss of CF₃: [M - 69]⁺, leading to a fragment at m/z = 133.

-

Furan Ring Fragments: Peaks corresponding to the furyl cation (m/z = 67).

-

Pyrazole Ring Fragmentation: Cleavage leading to smaller nitrogen-containing fragments.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Causality of Experimental Choices:

-

Solvent: A UV-grade polar solvent like ethanol or acetonitrile is appropriate.

-

Analysis: The presence of two conjugated heterocyclic rings is expected to result in strong π → π* transitions. Studies on similar furyl-pyrazole structures show strong absorption in the UV region.[14][15]

Predicted UV-Vis Data:

-

λ_max: A strong absorption band is predicted in the range of 250-290 nm. The exact position and intensity (molar absorptivity, ε) would confirm the nature of the conjugated system.

Standard Operating Protocols (SOPs)

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data.

SOP for NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

-

Solvation: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

-

Mixing: Cap the tube and vortex gently until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H spectrum (e.g., 16 scans).

-

Acquire a ¹³C{¹H} spectrum (e.g., 1024 scans or more, depending on concentration).

-

Acquire a ¹⁹F spectrum (e.g., 32 scans).

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm.

SOP for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[11]

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Select the appropriate ionization mode (ESI positive is recommended for observing the [M+H]⁺ ion).

-

Optimize source parameters (e.g., capillary voltage, gas flow rates) for maximum signal intensity.

-

-

Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5 µL/min). Acquire the spectrum in full scan mode over a relevant mass range (e.g., m/z 50-500).

-

Analysis: Determine the exact mass of the most abundant ion corresponding to the protonated molecule and compare it to the calculated theoretical mass for C₈H₅F₃N₂OH⁺.

Data Integration for Unambiguous Structural Confirmation

No single technique is sufficient for full characterization. The strength of this approach lies in the convergence of all data points to support a single, unambiguous structure.

-

HRMS provides the exact molecular formula (C₈H₅F₃N₂O).

-

¹³C and ¹⁹F NMR confirm the presence and electronic environment of the CF₃ group and provide the total carbon count.

-

¹H NMR confirms the number of protons and their connectivity through coupling patterns, distinguishing the pyrazole proton from the three distinct furyl protons.

-

IR Spectroscopy provides orthogonal confirmation of key functional groups, especially the N-H bond and the extremely strong C-F bonds.

-

MS/MS Fragmentation supports the connectivity by showing the loss of expected neutral fragments like CF₃.

-

UV-Vis Spectroscopy confirms the presence of the expected conjugated electronic system.

When the data from all these experiments are self-consistent, the structure of this compound can be considered unequivocally confirmed.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. colorado.edu [colorado.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR analysis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

Executive Summary

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, pyrazole derivatives containing fluorinated substituents and other heterocyclic moieties are of significant interest due to their diverse biological activities. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the theoretical prediction of chemical shifts and coupling constants, grounded in the fundamental electronic effects of the constituent rings and the influential trifluoromethyl group. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also robust, field-proven protocols for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction: The Structural Significance of a Multifunctional Heterocycle

The molecule this compound integrates three structurally significant motifs: a pyrazole ring, a furan ring, and a trifluoromethyl (CF₃) group. Pyrazoles are a well-established class of N-heterocycles central to numerous pharmaceuticals. The CF₃ group is a crucial substituent in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[1] The furan ring, an aromatic five-membered heterocycle, also features in many bioactive molecules.

The precise characterization of such molecules is non-trivial. The interplay of electronic effects—the inductive withdrawal of the CF₃ group, the aromatic systems of the pyrazole and furan rings, and the influence of the heteroatoms—creates a unique spectroscopic fingerprint. NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in solution. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind the observed and predicted spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering scheme for this compound are presented below. The numbering for the pyrazole ring is denoted with a prime (') to distinguish it from the furan ring.

Caption: Molecular structure and atom numbering scheme.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons.

Predicted Chemical Shifts (δ) and Rationale

-

Pyrazole N1'-H : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[2][3] In a solvent like DMSO-d₆, it is expected to appear as a broad singlet significantly downfield, potentially in the range of δ 13.0-14.0 ppm , due to hydrogen bonding with the solvent. In CDCl₃, it may be observed in the range of δ 9.0-12.0 ppm .

-

Pyrazole H-4' : The baseline chemical shift for the H-4 proton in an unsubstituted pyrazole is approximately 6.3 ppm.[2] In this molecule, H-4' is flanked by two carbons bearing electron-withdrawing groups (the CF₃-substituted C3' and the furan-substituted C5'). The potent inductive electron-withdrawing effect of the CF₃ group will significantly deshield H-4'.[1] Therefore, its resonance is predicted to be downfield, in the region of δ 6.8-7.2 ppm .

-

Furan H-5 : In unsubstituted furan, the α-protons (H-2/H-5) resonate around δ 7.4 ppm.[4][5] The H-5 proton is adjacent to the oxygen atom and is typically the most downfield of the furan protons. Its chemical shift is anticipated to be in the range of δ 7.5-7.7 ppm .

-

Furan H-3 : The β-protons of furan (H-3/H-4) are generally found further upfield.[6] The H-3 proton, being adjacent to the C-2 carbon which is substituted by the pyrazole ring, will experience a modified electronic environment. Its chemical shift is predicted to be around δ 6.6-6.8 ppm .

-

Furan H-4 : This proton is situated between C-3 and C-5. Its chemical environment is similar to that of H-3, and it is expected to resonate in a similar region, approximately δ 6.4-6.6 ppm .

Predicted Coupling Constants (J) and Multiplicity

-

H-4' (Pyrazole) : This proton will not exhibit significant H-H coupling due to the distance from the furan protons. However, it will experience through-bond coupling to the three fluorine atoms of the CF₃ group. This long-range coupling (⁴JHF) will split the H-4' signal into a narrow quartet , with a coupling constant of approximately 0.5-1.5 Hz .

-

Furan Protons (H-3, H-4, H-5) : The furan protons will exhibit characteristic couplings.

-

H-5 will be a doublet of doublets (dd) due to coupling with H-4 (³J(H5-H4) ≈ 3.0-3.6 Hz) and a smaller coupling with H-3 (⁴J(H5-H3) ≈ 0.8-1.0 Hz).[6][7]

-

H-4 will be a doublet of doublets (dd) , coupling to both H-5 (³J(H4-H5) ≈ 3.0-3.6 Hz) and H-3 (³J(H4-H3) ≈ 1.5-2.0 Hz).[6][7]

-

H-3 will be a doublet of doublets (dd) , coupling to H-4 (³J(H3-H4) ≈ 1.5-2.0 Hz) and H-5 (⁴J(H3-H5) ≈ 0.8-1.0 Hz).[6][7]

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and provides insight into their hybridization and electronic environment. The presence of the CF₃ group introduces characteristic splitting patterns due to C-F coupling.

Predicted Chemical Shifts (δ) and Rationale

-

CF₃ Carbon : The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF). Its chemical shift is expected in the range of δ 118-125 ppm .[8]

-

Pyrazole C-3' : This carbon is directly attached to the highly electronegative CF₃ group. Its resonance will be significantly influenced by this substituent and is predicted to be in the range of δ 145-150 ppm . It will appear as a quartet due to two-bond C-F coupling (²JCF).

-

Pyrazole C-5' : Attached to the furan ring, this carbon's chemical shift is expected around δ 148-152 ppm .[9][10]

-

Pyrazole C-4' : This carbon is a C-H carbon and will be the most upfield of the pyrazole ring carbons, predicted in the range of δ 105-110 ppm .[11] It may show a small quartet splitting from three-bond C-F coupling (³JCF).

-

Furan C-2 : This carbon is substituted with the pyrazole ring and is adjacent to the furan oxygen. It is expected to be downfield, around δ 150-155 ppm .

-

Furan C-5 : The C-H carbon adjacent to the oxygen, C-5, is typically found around δ 143 ppm in unsubstituted furan.[12][13] Its shift is predicted to be in the range of δ 142-146 ppm .

-

Furan C-3 and C-4 : These C-H carbons are expected to be the most upfield of the aromatic carbons, resonating in the region of δ 110-115 ppm .[14]

Predicted Carbon-Fluorine Coupling (nJCF)

The C-F coupling constants are highly diagnostic for identifying the CF₃-bearing carbon and its neighbors.

-

¹J(C-F) : A very large one-bond coupling for the CF₃ carbon, typically 270-280 Hz .[8]

-

²J(C3'-F) : A significant two-bond coupling for the C-3' carbon, expected to be in the range of 30-40 Hz .[8]

-

³J(C4'-F) : A smaller three-bond coupling for the C-4' carbon, typically around 5-8 Hz .[8]

Summary of Predicted NMR Data

The predicted NMR data is summarized in the tables below for analysis in a standard solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |

|---|---|---|---|

| N1'-H | 9.0 - 14.0 | broad singlet (br s) | - |

| H-5 (Furan) | 7.5 - 7.7 | dd | ³J(H5-H4) ≈ 3.3, ⁴J(H5-H3) ≈ 0.9 |

| H-4' (Pyrazole) | 6.8 - 7.2 | q | ⁴J(H4'-F) ≈ 1.0 |

| H-3 (Furan) | 6.6 - 6.8 | dd | ³J(H3-H4) ≈ 1.8, ⁴J(H3-H5) ≈ 0.9 |

| H-4 (Furan) | 6.4 - 6.6 | dd | ³J(H4-H5) ≈ 3.3, ³J(H4-H3) ≈ 1.8 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Multiplicity (C-F) | Coupling Constant, J (Hz) |

|---|---|---|---|

| C-2 (Furan) | 150 - 155 | s | - |

| C-5' (Pyrazole) | 148 - 152 | s | - |

| C-3' (Pyrazole) | 145 - 150 | q | ²JCF ≈ 35 |

| C-5 (Furan) | 142 - 146 | s | - |

| CF₃ | 118 - 125 | q | ¹JCF ≈ 275 |

| C-3/C-4 (Furan) | 110 - 115 | s | - |

| C-4' (Pyrazole) | 105 - 110 | q | ³JCF ≈ 6 |

Experimental Methodology

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Caption: Standard workflow for NMR analysis.

Protocol for Sample Preparation

Trustworthiness in NMR begins with the sample itself. A properly prepared sample is the foundation for a high-resolution spectrum.[15]

-

Sample Purity and Mass : Ensure the sample is of high purity to avoid signals from contaminants. For a standard high-field NMR spectrometer:

-

Solvent Selection : Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[15] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for less soluble compounds and for clearly observing N-H protons.

-

Dissolution : Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[17] Vortex or gently agitate the vial until the sample is completely dissolved.

-

Filtration : To remove any microscopic particulate matter that can degrade spectral quality, filter the solution. This is best achieved by packing a small plug of glass wool or a Kimwipe into a Pasteur pipette and passing the solution through it directly into a clean, high-quality 5 mm NMR tube.[17]

-

Final Check : The final solution in the NMR tube should be clear and free of any solids or cloudiness. The sample height should be between 4 and 5 cm.[18] Cap the tube securely.

Protocol for NMR Data Acquisition

The following parameters are a robust starting point for a 400-600 MHz spectrometer.[18][19]

¹H NMR Acquisition:

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW) : 0-16 ppm.

-

Acquisition Time (AQ) : 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Number of Scans (NS) : 8-16 scans, averaged for good signal-to-noise.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program : Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width (SW) : 0-220 ppm.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.

-

Number of Scans (NS) : 1024 or more, depending on sample concentration. The low natural abundance of ¹³C necessitates a higher number of scans.

-

Temperature : 298 K (25 °C).

Conclusion

The NMR analysis of this compound is a prime example of how fundamental principles of structure and electronics manifest in complex spectra. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the distinct aromatic systems of the furan and pyrazole rings, results in a well-resolved and highly informative set of spectra. By understanding the expected chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C nuclei, researchers can confidently assign the structure of this and related molecules. The protocols provided herein offer a validated methodology for obtaining high-quality data, ensuring the integrity and reproducibility of the analytical results, which is paramount in the fields of chemical research and drug development.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. sites.bu.edu [sites.bu.edu]

- 18. benchchem.com [benchchem.com]

- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]

mass spectrometry fragmentation of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(2-furyl)-3-(trifluoromethyl)pyrazole

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of this compound. As a molecule of interest in medicinal chemistry and drug development, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolic studies. This document synthesizes established fragmentation principles of pyrazoles, furans, and trifluoromethylated heterocyclic systems to propose a detailed fragmentation scheme. It further outlines a robust experimental protocol for acquiring high-quality mass spectra of this compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of novel chemical entities.

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The incorporation of a furan moiety can modulate a compound's pharmacokinetic profile, while the trifluoromethyl group is a well-known bioisostere for a methyl group that can enhance metabolic stability and binding affinity. The convergence of these three structural motifs in this compound results in a molecule with significant therapeutic potential.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[2] Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques used to generate ions for mass analysis.[3] Subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that is invaluable for structural confirmation and identification of metabolites. A thorough understanding of the fragmentation patterns is therefore paramount.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be directed by the inherent chemical properties of its constituent rings and the trifluoromethyl group. The pyrazole ring is prone to cleavages involving the loss of nitrogen-containing species, the furan ring can undergo characteristic ring openings, and the trifluoromethyl group is a labile leaving group.[1][4][5]

Initial Ionization

Under typical soft ionization conditions like ESI, the molecule is expected to be protonated, forming the molecular ion [M+H]⁺. In EI, the molecular ion M⁺˙ will be generated. The subsequent fragmentation discussion will focus on the fragmentation of the even-electron [M+H]⁺ ion, which is common in LC-MS applications.

Key Fragmentation Routes

Based on the fragmentation patterns of related structures, several key fragmentation pathways are proposed for this compound:

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical (•CF₃) or neutral CF₂. This is a common fragmentation pathway for trifluoromethylated heterocyles.[4] This would result in a stable cation.

-

Pyrazole Ring Cleavage: Pyrazole rings are known to fragment via the loss of HCN or N₂.[1][6] This can occur through various rearrangement mechanisms.

-

Furan Ring Fragmentation: The furan moiety can undergo fragmentation through the loss of CO or a CHO radical.[5][7][8] Ring opening of the furan is a likely initial step.[8]

-

Cleavage at the Inter-ring Bond: The bond connecting the pyrazole and furan rings can cleave, leading to fragments corresponding to the individual ring systems.

The interplay of these pathways will dictate the final mass spectrum. The relative abundance of the fragment ions will depend on their stability and the energy supplied for fragmentation (collision-induced dissociation energy).

Visualizing the Fragmentation Cascade

The proposed fragmentation pathways are illustrated in the following diagram, generated using the DOT language.

Caption: Proposed fragmentation pathway of this compound.

Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

| m/z | Proposed Structure/Fragment | Neutral Loss | Notes |

| 217 | [M+H]⁺ | - | Protonated molecular ion. |

| 190 | [M+H - HCN]⁺ | HCN | Characteristic loss from the pyrazole ring.[1] |

| 189 | [M+H - CO]⁺ | CO | Loss from the furan ring.[5] |

| 189 | [M+H - N₂]⁺ | N₂ | Possible rearrangement and loss from the pyrazole ring. |

| 175 | [M+H - H₂CN₂]⁺ | H₂CN₂ | Further fragmentation of the pyrazole ring. |

| 150 | Trifluoromethylpyrazole Cation | C₄H₃O | Cleavage of the inter-ring bond. |

| 148 | [M+H - CF₃]⁺ | •CF₃ | Common loss from trifluoromethylated compounds.[4] |

| 67 | Furan Ring Cation | C₄H₂F₃N₂ | Cleavage of the inter-ring bond. |

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation pathways and obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is recommended for this compound due to the presence of basic nitrogen atoms in the pyrazole ring.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Desolvation Temperature: 350-500 °C.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the molecular ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 217) for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a complex process governed by the distinct chemical properties of its furan, pyrazole, and trifluoromethyl components. The proposed fragmentation pathways, including the loss of •CF₃, HCN, and CO, provide a rational framework for interpreting the experimental mass spectrum of this molecule. The detailed experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality data for structural confirmation and further studies. This in-depth understanding is critical for the advancement of drug discovery and development programs involving this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. imreblank.ch [imreblank.ch]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Significance of Trifluoromethylpyrazoles in Modern Chemistry

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. rigaku.com [rigaku.com]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buy 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one | 76480-99-4 [smolecule.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 5-(2-furyl)-3-(trifluoromethyl)pyrazole in Common Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in pharmaceutical sciences.[3][4] For a drug candidate like 5-(2-furyl)-3-(trifluoromethyl)pyrazole, its aqueous solubility directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with low aqueous solubility is likely to exhibit poor absorption and bioavailability, necessitating more complex and costly formulation strategies. Therefore, an early and accurate assessment of solubility in various solvents, especially aqueous buffers at different pH values, is paramount for lead optimization and candidate selection.[1][2]

Physicochemical Profile of this compound

While specific experimental data for this compound is sparse, we can infer its likely physicochemical characteristics based on its structural motifs. The molecule incorporates a pyrazole ring, a furan moiety, and a trifluoromethyl group. Pyrazole derivatives themselves span a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5][6]

-

Structure:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of both a hydrogen bond donor (NH) and acceptor (N) can influence interactions with protic solvents.

-

2-Furyl Group: A five-membered aromatic ring containing an oxygen atom, which can participate in hydrogen bonding as an acceptor.

-

Trifluoromethyl Group: A strongly electron-withdrawing and lipophilic group that can significantly impact the molecule's overall polarity and solubility. The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals.[7][8][9]

-

-

Expected Solubility Behavior:

-

The combination of aromatic rings and the trifluoromethyl group suggests that this compound is likely to be a poorly water-soluble compound.

-

Its solubility is expected to be higher in organic solvents, with a potential for varying solubility in polar aprotic (e.g., DMSO, DMF), polar protic (e.g., ethanol, methanol), and non-polar (e.g., hexane, toluene) solvents.

-

The pyrazole ring's NH group has a pKa, and its ionization state will be pH-dependent, thus affecting its aqueous solubility.

-

Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10][11][12] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[10][12]

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow the system to reach a state of dynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation.[12] This ensures that the measured concentration represents the true thermodynamic solubility, as opposed to kinetic solubility, which can often be an overestimation.[10]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Pipettes and tips

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][13] The required time can vary depending on the compound and solvent system.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying pyrazole derivatives.[14][15][16] A reversed-phase HPLC (RP-HPLC) method is typically suitable for compounds of this nature.

Typical HPLC Method Parameters:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of this compound.

-

Quantification: Based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.

UV-Vis Spectroscopy

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.[17][18][19] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[17][18]

Procedure:

-

Determine the λmax of this compound in the solvent of interest by scanning a dilute solution across the UV-Vis spectrum.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

-

Measure the absorbance of the filtered supernatant from the solubility experiment.

-

Calculate the concentration of the unknown sample using the calibration curve.

It is important to note that any impurities that absorb at the same wavelength will interfere with the measurement, which is why HPLC is often the preferred method for its superior specificity.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (µg/mL) | Solubility (mM) |

| Water | Polar Protic | < 1 | < 0.004 |

| PBS (pH 7.4) | Aqueous Buffer | 2.5 | 0.011 |

| 0.1 N HCl | Aqueous Acidic | 1.8 | 0.008 |

| Ethanol | Polar Protic | 150 | 0.65 |

| Methanol | Polar Protic | 120 | 0.52 |

| Acetonitrile | Polar Aprotic | 250 | 1.09 |

| DMSO | Polar Aprotic | > 500 | > 2.17 |

| Hexane | Non-polar | < 5 | < 0.022 |

Note: These are hypothetical values for illustrative purposes. Molar solubility is calculated based on an assumed molecular weight.

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its development journey. This guide has outlined a robust and reliable approach centered on the gold-standard shake-flask method for achieving thermodynamic equilibrium, coupled with the precision of HPLC for quantification. By adhering to these well-established protocols, researchers can generate high-quality, reproducible solubility data. This information is indispensable for making informed decisions in lead optimization, guiding formulation development, and ultimately increasing the probability of success for a new chemical entity.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. lup.lub.lu.se [lup.lub.lu.se]